molecular formula C9H18N2O3 B13535751 Methyl 2-amino-4-morpholinobutanoate

Methyl 2-amino-4-morpholinobutanoate

Cat. No.: B13535751
M. Wt: 202.25 g/mol
InChI Key: BJJYCBMJHHEERY-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-morpholinobutanoate is a chemical compound with the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol . It is also known as 4-Morpholinebutanoic acid, α-amino-, methyl ester. This compound is characterized by the presence of an amino group, a morpholine ring, and a butanoate ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-morpholinobutanoate typically involves the reaction of 2-amino-4-morpholinobutanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and filtration, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-morpholinobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-4-morpholinobutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-morpholinobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the morpholine ring can enhance the compound’s binding affinity. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-methylbutanoate
  • Methyl 2-amino-4-ethylbutanoate
  • Methyl 2-amino-4-propylbutanoate

Uniqueness

Methyl 2-amino-4-morpholinobutanoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This ring structure enhances the compound’s solubility and stability, making it more versatile in various applications compared to its analogs .

Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

methyl 2-amino-4-morpholin-4-ylbutanoate

InChI

InChI=1S/C9H18N2O3/c1-13-9(12)8(10)2-3-11-4-6-14-7-5-11/h8H,2-7,10H2,1H3

InChI Key

BJJYCBMJHHEERY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCN1CCOCC1)N

Origin of Product

United States

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